[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

Catalog No.
S3356140
CAS No.
150443-85-9
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

CAS Number

150443-85-9

Product Name

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde

IUPAC Name

5-(3,5-diformylphenyl)benzene-1,3-dicarbaldehyde

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-7-11-1-12(8-18)4-15(3-11)16-5-13(9-19)2-14(6-16)10-20/h1-10H

InChI Key

NAAGEIPGMZPBFY-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

Canonical SMILES

C1=C(C=C(C=C1C=O)C2=CC(=CC(=C2)C=O)C=O)C=O

[1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (CAS: 150443-85-9), commonly referred to as TABP, is a D2h-symmetric, tetratopic aldehyde building block fundamentally utilized in the bottom-up synthesis of advanced Covalent Organic Frameworks (COFs) [1]. Unlike standard linear or tritopic linkers, its twisted biphenyl core provides extended π-conjugation and specific geometric constraints that enable the construction of complex architectural topologies, including dual-pore and Kagome lattices [2]. From a procurement perspective, TABP is selected for its ability to yield high-surface-area frameworks with precisely tunable pore sizes and optimal electronic band alignments, making it a critical precursor for high-performance separation membranes and donor-acceptor photocatalysts [3].

Substituting TABP with simpler tritopic linkers like Benzene-1,3,5-tricarbaldehyde (BTA) or linear linkers like 1,1'-Biphenyl-4,4'-dicarbaldehyde (BPDA) fundamentally compromises framework topology and application-critical performance [1]. While BTA reliably forms uniform single-pore hexagonal (hcb) lattices, it cannot replicate the hierarchical mass-transport channels provided by TABP’s dual-pore architectures, which are essential for rapid adsorption kinetics [2]. Furthermore, replacing TABP with rigid planar tetratopic linkers, such as pyrene derivatives, alters the electronic band alignment and removes the specific biphenyl twist required to construct highly active, staggered donor-acceptor (D-A) heterojunctions for photocatalysis[3]. Consequently, buyers targeting complex 2D topologies or ultrafast electron migration must procure the exact D2h-symmetric TABP core.

Hierarchical Dual-Pore Assembly for Accelerated Mass Transport

The D2h symmetry of TABP enables the synthesis of dual-pore COFs (e.g., COF-BTA-DHBZ featuring 12 Å and 24 Å pores) that provide hierarchical channels for rapid mass transport [1]. In contrast, C3-symmetric linkers like BTA typically yield uniform single-pore lattices that suffer from slower diffusion rates. This structural advantage allows TABP-derived frameworks to achieve a highly efficient Cr(VI) adsorption capacity of 384 mg/g, significantly outperforming standard single-pore baselines [1].

Evidence DimensionFramework pore architecture and heavy metal adsorption capacity
Target Compound DataDual-pore (12 Å and 24 Å) with 384 mg/g Cr(VI) capacity
Comparator Or BaselineBTA (Yields single-pore hexagonal lattices with slower diffusion kinetics)
Quantified DifferenceFormation of hierarchical dual-pore structures enabling ultra-fast adsorption
ConditionsCondensation with dihydroxybenzidine (DHBZ) for aqueous Cr(VI) capture

Buyers engineering sorbents for rapid industrial wastewater treatment must prioritize TABP to achieve the hierarchical porosity necessary for high-capacity, fast-kinetic adsorption.

Electronic Band Alignment for Donor-Acceptor Photocatalysis

The extended π-conjugation of TABP's biphenyl core provides an optimal electron-accepting platform for constructing staggered donor-acceptor (D-A) COFs. When condensed with electron-donating amines, it forms highly active structures like Co-COF-BT, which achieves a visible-light-driven CO2 reduction yield of 2423 μmol/g/h with >99% selectivity [1]. Standard unfunctionalized linkers or simpler biphenyls lack this specific band alignment, resulting in higher energy barriers for electron migration and drastically lower catalytic yields [1].

Evidence DimensionPhotocatalytic CO2 reduction yield and selectivity
Target Compound Data2423 μmol/g/h with >99% selectivity (Co-COF-BT)
Comparator Or BaselineStandard structural COFs lacking optimized D-A alignment (typically <500 μmol/g/h)
Quantified Difference~5x increase in CO yield due to ultrafast electron migration
ConditionsVisible light irradiation with Co2+ active centers

For procurement in solar fuel research, TABP is strictly required to establish the precise D-A bandgap alignment that drives high-yield, selective CO2 photoreduction.

Topological Precision for Kagome Lattice Assembly

The specific D2h geometric constraints of TABP allow it to act as a highly directional tetratopic node, uniquely directing the assembly of 2D Kagome (kgm) lattices when reacted with linear C2-symmetric diamines [1]. Simpler linear linkers like 1,1'-Biphenyl-4,4'-dicarbaldehyde (BPDA) default to standard square (sql) or hexagonal (hcb) lattices. This precise topological control yields frameworks with specialized mesoporous channels that enhance guest-molecule diffusion and catalytic site accessibility [1].

Evidence DimensionFramework topology and structural complexity
Target Compound DataKagome (kgm) or specific dual-pore topologies
Comparator Or BaselineBPDA (Forms standard 2D square/sql lattices)
Quantified DifferenceAssembly of complex hierarchical lattices vs. simple uniform 2D sheets
ConditionsSolvothermal condensation with linear diamines

Materials scientists designing advanced molecular sieves or sensors require TABP to enforce the exact geometric angles needed for Kagome lattice formation, which linear alternatives cannot provide.

Hierarchical Sorbents for Industrial Heavy Metal Capture

Directly leveraging the dual-pore architectures (e.g., 12 Å and 24 Å) enabled by TABP, this compound is the optimal building block for synthesizing high-capacity COF sorbents. These hierarchical structures provide the rapid mass transport required for the fast-kinetic removal of toxic heavy metals, such as Cr(VI), from industrial wastewater [1].

Donor-Acceptor COFs for Solar-Driven CO2 Reduction

Utilizing the specific electron-accepting properties and extended π-conjugation of the biphenyl core, TABP is critical for manufacturing staggered D-A photocatalysts. When metalated (e.g., Co-COF-BT), these frameworks achieve exceptional charge mobility and high-yield CO2-to-CO conversion, making TABP a primary precursor for renewable energy materials [2].

Advanced Membrane Fabrication via Kagome Lattice Topologies

Because TABP's D2h symmetry enforces the formation of complex Kagome (kgm) lattices rather than simple square sheets, it is heavily favored in the development of highly ordered, mesoporous separation membranes. These specific topologies enhance guest-molecule diffusion, critical for precision molecular sieving and advanced sensor arrays [3].

XLogP3

1.4

Dates

Last modified: 08-19-2023

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